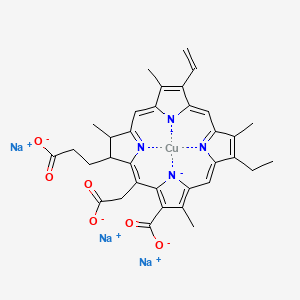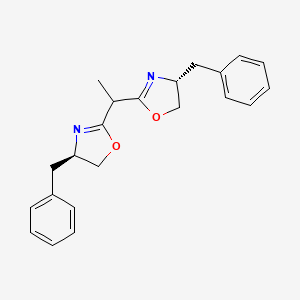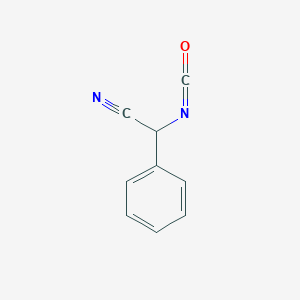
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium typically involves the following steps:
Porphyrin Core Synthesis: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Functional Group Modification: The carboxy and carboxymethyl groups are introduced through subsequent reactions involving carboxylation and alkylation.
Final Product Formation: The trisodium salt form is obtained by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl and ethyl groups.
Reduction: Reduction reactions can occur at the carboxyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes are common products.
Substitution: The products depend on the substituents introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Sensing: It serves as a sensor for detecting metal ions due to its ability to form complexes.
Biology
Enzyme Mimicry: The compound mimics the activity of natural enzymes, making it useful in biochemical studies.
Drug Delivery: It is explored as a carrier for delivering drugs to specific targets in the body.
Medicine
Photodynamic Therapy: The compound is investigated for its potential in photodynamic therapy for cancer treatment.
Antimicrobial Agents: It shows promise as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry
Material Science: The compound is used in the development of advanced materials such as conductive polymers and nanomaterials.
Environmental Applications: It is employed in environmental remediation processes to remove pollutants.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Catalysis: It acts as a catalyst by providing a reactive site for chemical reactions, lowering the activation energy.
Complex Formation: It forms complexes with metal ions, which can then participate in various biochemical and chemical processes.
Photodynamic Activity: Upon exposure to light, the compound generates reactive oxygen species that can damage cellular components, making it effective in photodynamic therapy.
Comparación Con Compuestos Similares
Similar Compounds
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Zincate, trisodium
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Ferrate, trisodium
Uniqueness
The uniqueness of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium lies in its specific metal ion (copper) and the resulting properties. The copper ion imparts unique catalytic and photodynamic properties that are not observed in its zincate or ferrate counterparts.
Propiedades
Fórmula molecular |
C34H31CuN4Na3O6-2 |
|---|---|
Peso molecular |
724.1 g/mol |
Nombre IUPAC |
trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate;copper |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;;3*+1/p-5 |
Clave InChI |
YKCWYYUZRLTDJY-UHFFFAOYSA-I |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)










![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)

